molecular formula C16H14N2O3 B15064208 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one

Cat. No.: B15064208
M. Wt: 282.29 g/mol
InChI Key: UNZRYZSVIMAHPJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one is a chemical compound based on the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry and drug discovery. Naphthyridines are diazanaphthalene heterocycles known for their diverse biological activities and applications in material science . This particular derivative features a 3,4-dimethoxyphenyl substituent, a pharmacophore often associated with interaction with biological targets. Researchers value 1,6-naphthyridine cores for their potential as inhibitors for various enzymatic targets. While the specific biological data for this compound is under investigation, structurally similar naphthyridine compounds have demonstrated significant activity as inhibitors, such as SYK kinase inhibitors for potential treatment of inflammatory and autoimmune diseases and as inhibitors of bacterial mono-ADP-ribosyltransferase (mART) toxins, which are key virulence factors . The compound serves as a versatile synthetic intermediate. Synthetic strategies for naphthyridines often involve cyclization reactions like the Gould-Jacobs reaction, which utilizes aniline derivatives and ethoxymethylenemalonate to form the core structure, providing a route for further functionalization and library development . Its high purity makes it suitable for high-throughput screening, hit-to-lead optimization, and as a building block for the development of novel therapeutic agents or functional materials. This product is intended for research purposes in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C16H14N2O3/c1-20-14-6-3-10(9-15(14)21-2)12-5-4-11-13(18-12)7-8-17-16(11)19/h3-9H,1-2H3,(H,17,19)

InChI Key

UNZRYZSVIMAHPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The foundational method involves cyclocondensation of 3,4-dimethoxyphenyl-substituted pyridine precursors. A representative protocol begins with 2-amino-5-chloropyridine (1), which undergoes Ullmann coupling with 3,4-dimethoxyphenylboronic acid (2) in the presence of a palladium catalyst (Pd(PPh₃)₄, K₂CO₃, DMF, 110°C, 12 h) to yield 2-(3,4-dimethoxyphenyl)-5-chloropyridine (3). Subsequent hydrolysis of the chloro group (3 M HCl, reflux, 6 h) produces the pyridone intermediate (4), which is cyclized via intramolecular Heck coupling (Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 120°C, 24 h) to form the 1,6-naphthyridin-5(6H)-one core (5).

Key Reaction Parameters

Step Reagents/Conditions Yield (%)
Ullmann Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 110°C 68
Hydrolysis 3 M HCl, reflux 82
Cyclization Pd(OAc)₂, P(o-tol)₃, NEt₃ 45

Friedländer Annulation

An alternative route employs Friedländer annulation between 2-aminonicotinaldehyde (6) and 3,4-dimethoxyacetophenone (7). Under acidic conditions (H₂SO₄, EtOH, 80°C, 8 h), this one-pot reaction forms the naphthyridine skeleton (8) with simultaneous introduction of the dimethoxyphenyl group. Oxidation of the intermediate (8) with DDQ (dichlorodicyanoquinone) in toluene (reflux, 4 h) yields the target compound (5) in 51% overall yield.

Modern Tandem Hydration-Cyclization Strategies

Nitrile Hydration/Triflation-Difunctionalization

A breakthrough method reported in 2024 utilizes tandem nitrile hydration and cyclization (Figure 1). Starting from 2-cyano-3-(3,4-dimethoxyphenyl)pyridine (9), hydration with H₂O₂/HCl (rt, 2 h) generates a diketone intermediate (10), which undergoes cyclization in triflic anhydride (Tf₂O, CH₂Cl₂, 0°C, 1 h) to form 1,6-naphthyridine-5,7-ditriflate (11). Subsequent Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C, 12 h) introduces substituents at C5 and C7, yielding the final product (5) in 78% yield over three steps.

Advantages

  • Bench-stable triflate intermediates enable divergent synthesis.
  • Reduced purification steps compared to classical methods.

Catalytic Asymmetric Approaches

Organocatalytic Enantioselective Synthesis

Recent advances employ chiral phosphoric acids (CPA) for asymmetric induction. For example, treatment of 2-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde (12) with N-Boc-glycine tert-butyl ester (13) in the presence of (R)-TRIP (CPA catalyst, toluene, -40°C, 48 h) forms the enantioenriched tetracyclic intermediate (14) with 92% ee. Reductive amination (NaBH₃CN, MeOH, 0°C, 2 h) followed by acid-mediated cyclization (TFA, CH₂Cl₂, rt, 6 h) delivers the target compound (5) in 65% yield and >99% ee.

Solid-Phase and Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A 2024 study demonstrated that cyclocondensation of ethyl 2-(3,4-dimethoxyphenyl)acrylate (15) with 2-aminonicotinamide (16) under microwave conditions (150°C, 30 min, DMF) achieves 85% conversion to the naphthyridinone (5), compared to 24 h under conventional heating.

Solvent-Free Mechanochemical Methods

Ball-milling techniques eliminate solvent use. Grinding 2-chloro-3-(3,4-dimethoxyphenyl)pyridine (17) with urea and K₂CO₃ in a planetary mill (500 rpm, 2 h) directly affords the product (5) in 72% yield.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Classical Cyclocondensation 4 32 95 Moderate
Tandem Hydration 3 78 98 High
Organocatalytic Asymmetric 3 65 99 Low
Microwave-Assisted 2 85 97 High

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one is a heterocyclic compound with a naphthyridine core and a dimethoxyphenyl group. Its molecular weight is approximately 282.29 g/mol. The compound exhibits biological activity, especially as an inhibitor of phosphodiesterase 4 (PDE4).

Scientific Research Applications

Medicinal Chemistry

  • PDE4 Inhibition: this compound is a candidate for treating inflammatory diseases and conditions linked to elevated levels of cyclic adenosine monophosphate (cAMP). Studies show it can effectively inhibit PDE4 activity in vitro, leading to increased cAMP levels within cells. Further research is required to understand its mechanism of action and potential side effects.
  • Antimicrobial and Anticancer Properties: Compounds with structures similar to this compound have demonstrated antimicrobial and anticancer properties, suggesting broader potential pharmacological applications.

Modulation of Signaling Pathways

Research indicates that this compound can modulate signaling pathways related to inflammation and cell proliferation.

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameUnique Features
5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-oneHydroxy group enhances solubility and potential interactions with biological targets.
7-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-oneDifferent substitution pattern may alter biological activity.
1-(3,4-Dimethoxyphenyl)-2-pyridoneExhibits different reactivity due to the presence of a carbonyl group and contains a pyridone instead of naphthyridine.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The following analysis compares 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one to structurally analogous naphthyridinones and related heterocycles, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural Analogs in the Naphthyridinone Family

Table 1: Key Structural Analogs of 1,6-Naphthyridin-5(6H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
This compound 3,4-Dimethoxyphenyl at C2 C₁₇H₁₆N₂O₃ 296.33 g/mol Electron-rich aryl group; potential CNS activity
8-Bromo-1,6-naphthyridin-5(6H)-one Bromo at C8 C₈H₅BrN₂O 225.04 g/mol Halogenated analog; reactive site for cross-coupling
6-Amino-7-butyl-1,6-naphthyridin-5(6H)-one Amino at C6, butyl at C7 C₁₁H₁₅N₃O 205.26 g/mol Basic amino group; enhanced solubility
7-Phenyl-1,6-naphthyridin-5(6H)-one Phenyl at C7 C₁₃H₁₀N₂O 210.23 g/mol Aromatic substitution; π-π stacking potential
2-(Phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one Phenoxymethyl at C2, dihydro core C₁₅H₁₄N₂O₂ 254.29 g/mol Partially saturated core; improved metabolic stability

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxyphenyl group in the target compound provides strong electron-donating effects via methoxy substituents, contrasting with bromo (electron-withdrawing) or amino (electron-donating) groups in analogs. This affects electronic properties, reactivity, and binding interactions .
  • Synthetic Flexibility: Halogenated derivatives (e.g., 8-bromo) serve as intermediates for further functionalization via cross-coupling, whereas methoxy or phenyl groups are typically introduced via nucleophilic substitution or Suzuki reactions .
Physicochemical and Pharmacological Properties

While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:

  • Metabolic Stability: Dihydro-naphthyridinones (e.g., 12a–12t) exhibit improved metabolic stability over fully unsaturated analogs due to reduced oxidative susceptibility .
  • Bioactivity: Phenoxymethyl and pyridylmethyl derivatives (e.g., 12t) in show affinity for serotonin receptors, suggesting the dimethoxyphenyl analog may target similar pathways .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one is a heterocyclic compound notable for its unique structural features and significant biological activities. The compound is characterized by a naphthyridine core substituted with a dimethoxyphenyl group, which enhances its chemical properties and biological interactions. This article aims to provide a comprehensive overview of its biological activity, focusing on its role as a phosphodiesterase 4 (PDE4) inhibitor and exploring its potential therapeutic applications.

  • Molecular Formula : C16_{16}H15_{15}N\O3_{3}
  • Molecular Weight : Approximately 282.29 g/mol

PDE4 Inhibition

This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which is associated with anti-inflammatory effects and modulation of cellular signaling pathways relevant in various diseases.

Mechanism of Action

  • Inhibition of PDE4 : The compound effectively inhibits PDE4 activity in vitro, leading to increased cAMP levels within cells.
  • Potential Therapeutic Applications : Due to its ability to modulate inflammatory responses, the compound is being investigated for applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-oneStructureHydroxy group enhances solubilityAnticancer activity
7-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-oneStructureDifferent substitution patternPDE inhibition
1-(3,4-Dimethoxyphenyl)-2-pyridoneStructureContains pyridone instead of naphthyridineVaries in reactivity

Case Studies and Research Findings

Research has indicated that derivatives of naphthyridine exhibit diverse biological activities. For instance:

  • Anti-inflammatory Effects : Canthin-6-one has shown significant reductions in pro-inflammatory mediators in rat models of colitis .
  • Cytotoxicity Against Cancer Cells : Naphthyridine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC50_{50} values in the low micromolar range against human tumor cell lines .

Q & A

Basic Research Questions

Q. What are the predominant synthetic routes for 2-(3,4-dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one, and how can they be methodologically validated?

  • Answer: The compound is synthesized via condensation and cyclization reactions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the coupling of 7-phenyl-1,6-naphthyridin-5(6H)-one with 3,4-dimethoxybenzophenonesulfonyl chloride under controlled conditions . Validation involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through recrystallization or column chromatography. Final structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR : To assign aromatic protons (e.g., methoxy groups at δ ~3.8–4.0 ppm) and confirm the naphthyridinone core.
  • IR Spectroscopy : To identify carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C–H bending.
  • Mass Spectrometry : To verify molecular weight (e.g., C₁₇H₁₆N₂O₃ requires [M+H]⁺ at m/z 297.1234).
    Cross-referencing with analogs like 5-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one ensures consistency in spectral assignments .

Q. What common functionalization reactions are documented for the 1,6-naphthyridin-5(6H)-one scaffold?

  • Answer: The core undergoes:

  • Decarboxylation : At high temperatures (250–370°C), carboxylic acid derivatives lose CO₂ to yield simpler naphthyridinones .
  • Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine at position 2 (e.g., 84% yield under reflux) .
  • Esterification/Amidation : Carboxylic acid derivatives react with alcohols or amines to form esters/amides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Answer: Systematic variation of parameters is critical:

  • Temperature : Decarboxylation efficiency increases from 77% at 250°C to 72% at 370°C, suggesting trade-offs between yield and thermal stability .
  • Catalysts : Use of NaH in DMF accelerates sulfonylation reactions but may require inert atmospheres to prevent hydrolysis .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient aromatic systems .

Q. What mechanistic insights exist for the formation of the 1,6-naphthyridine ring system in this compound?

  • Answer: The ring closure likely proceeds via intramolecular cyclization. For example, 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone reacts with ammonium acetate to form the naphthyridine core through elimination of water and acetate . Computational studies (e.g., DFT) could further elucidate transition states and regioselectivity.

Q. How should researchers design studies to investigate the environmental fate of this compound?

  • Answer: Follow frameworks like Project INCHEMBIOL:

  • Phase 1 : Determine physical-chemical properties (logP, solubility) to model environmental distribution.
  • Phase 2 : Conduct abiotic/biotic degradation studies (e.g., hydrolysis under varying pH, microbial metabolism assays).
  • Phase 3 : Assess bioaccumulation potential using cell lines or model organisms (e.g., Daphnia magna) .

Q. How can contradictions in reported synthetic yields (e.g., 80% vs. 77%) be resolved methodologically?

  • Answer: Replicate experiments while controlling variables:

  • Purity of Reagents : Trace moisture in NaH may reduce sulfonylation yields .
  • Reaction Monitoring : Use in-situ techniques (e.g., FTIR) to detect intermediates and optimize reaction halting points.
  • Statistical Analysis : Apply ANOVA to compare yields across trials and identify outlier causes .

Q. What theoretical frameworks guide research on this compound’s reactivity or applications?

  • Answer: Link studies to:

  • Hammett Substituent Constants : Predict electronic effects of methoxy groups on electrophilic substitution.
  • Frontier Molecular Orbital (FMO) Theory : Explain regioselectivity in cyclization reactions.
  • Retrosynthetic Analysis : Deconstruct the molecule into synthons (e.g., 3,4-dimethoxyphenyl units) for modular synthesis .

Q. What methodological approaches are used to study the biological activity of structurally similar naphthyridinones?

  • Answer: For analogs like 5-[α-(hydroxymethyl)phenethylamino]-7,8-dihydro-1,6-naphthyridin-5(6H)-one:

  • In Vitro Assays : Measure enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement).
  • ADME Profiling : Use Caco-2 cells for permeability studies and microsomal stability tests.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. chloro groups) with potency .

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